molecular formula C10H9ClN2O B8197416 2-(1-chloroethyl)-1H-quinazolin-4-one

2-(1-chloroethyl)-1H-quinazolin-4-one

Cat. No.: B8197416
M. Wt: 208.64 g/mol
InChI Key: RVKAESVOOUVGKF-UHFFFAOYSA-N
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Description

2-(1-chloroethyl)-1H-quinazolin-4-one is a chemical compound listed in the PubChem database. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-chloroethyl)-1H-quinazolin-4-one involves specific reaction conditions and reagents. The exact synthetic routes and conditions are typically detailed in scientific literature and patents. Common methods may include multi-step organic synthesis, involving the use of catalysts, solvents, and specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes, utilizing reactors and continuous flow systems to ensure high yield and purity. The methods are optimized for cost-effectiveness and efficiency, often involving automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

2-(1-chloroethyl)-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(1-chloroethyl)-1H-quinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on biological systems and potential therapeutic applications.

    Medicine: Investigated for its potential use in drug development and treatment of diseases.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-chloroethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1-chloroethyl)-1H-quinazolin-4-one include those with comparable chemical structures and properties. Examples may include other organic molecules with similar functional groups or pharmacological activities.

Uniqueness

This compound is unique due to its specific chemical structure and the resulting properties. Its uniqueness is highlighted by its distinct applications and effectiveness in various fields compared to similar compounds.

Conclusion

This compound is a versatile compound with significant importance in scientific research and industrial applications. Its unique properties and wide range of reactions make it a valuable tool in various fields, from chemistry and biology to medicine and industry.

Properties

IUPAC Name

2-(1-chloroethyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6(11)9-12-8-5-3-2-4-7(8)10(14)13-9/h2-6H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKAESVOOUVGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=O)C2=CC=CC=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=NC(=O)C2=CC=CC=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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